O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate

Description

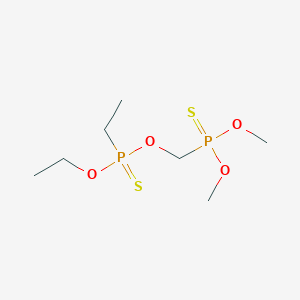

O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate (CAS RN: Not explicitly provided in evidence; regulatory entry dated 31/05/2018 ) is an organophosphorus compound characterized by a dimethyl phosphonate core and an ethoxyethylphosphinothioyl substituent. Its structure includes two phosphonate ester groups (O,O-dimethyl) and a thiophosphoryl (P=S) linkage, which distinguishes it from conventional organophosphates. Its synthesis may involve nucleophilic substitution or metal-catalyzed reactions, as seen in analogous phosphonate esters .

Properties

CAS No. |

91772-41-7 |

|---|---|

Molecular Formula |

C7H18O4P2S2 |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

dimethoxyphosphinothioylmethoxy-ethoxy-ethyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C7H18O4P2S2/c1-5-10-12(14,6-2)11-7-13(15,8-3)9-4/h5-7H2,1-4H3 |

InChI Key |

MPUXWKDXQJAROV-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(CC)OCP(=S)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate typically involves the reaction of dimethyl phosphite with ethoxyethylphosphinothioyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Decomposition Pathways

Phosphonates like DMMP undergo decomposition via oxidative cleavage and radical-mediated reactions . Key pathways include:

-

Oxidative decomposition : Catalyzed by metal oxides (e.g., CeO₂, CuO/CeO₂), leading to the formation of CO, CO₂, and methanol .

-

OH radical reactions : Result in products like methyl phosphonic acid derivatives (e.g., CH₃OP(O)(H)OH) and CO/CO₂ .

-

NO₃ radical reactions : Generally less reactive, with rate constants ~10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ for DMMP .

| Reaction Type | Key Products | Rate Constants (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| OH radical + DMMP | CH₃OP(O)(CH₃)OH, CO, CO₂ | 10.4 ± 0.6 × 10⁻¹² |

| NO₃ radical + DMMP | Minimal reactivity | <6 × 10⁻¹⁶ |

Catalytic Oxidative Decomposition

For DMMP, CeO₂-based catalysts facilitate cleavage of P–O bonds, yielding methanol, CO₂, and phosphorus byproducts (e.g., copper phosphate) . Surface oxygen (Oα) participates in redox cycles, reducing phosphorus-containing intermediates .

Proposed mechanism for analogous compounds :

-

Adsorption of the phosphonate onto the catalyst surface.

-

Oxidative cleavage of P–O bonds via lattice oxygen.

-

Formation of methoxy intermediates, which decompose into CO, CO₂, and CH₃OH .

Radical-Mediated Reactions

OH radicals abstract hydrogen from methyl groups, generating reactive intermediates. For DMMP, this leads to CH₃OP(O)(CH₃)OH and subsequent CO/CO₂ formation .

Product Analysis

FT-IR and mass spectrometry are critical for identifying decomposition products. For DMMP:

-

Primary products : CO (54–50% yield), CO₂ (5–11%), and methanol .

-

Secondary products : Formaldehyde (HCHO), formate esters, and trace RONO₂ .

| Compound | Yield (%) | Detection Method |

|---|---|---|

| CO | 50–54 | FT-IR |

| CO₂ | 5–11 | FT-IR |

| Methanol | Detected | Mass spectrometry |

Catalytic Effects

Metal oxides (e.g., TiO₂, CeO₂) enhance decomposition efficiency. O vacancies in TiO₂ reduce activation barriers for P–O bond cleavage . For DMMP, CuO/CeO₂ catalysts improve decomposition rates compared to pure CeO₂ .

Limitations and Future Research

The exact reactivity of O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate remains undocumented. Studies on analogous compounds suggest that:

-

Sulfur-containing phosphonates may exhibit distinct redox behavior due to thioester/thiolate groups.

-

Ethoxyethyl substituents could influence adsorption kinetics and thermal stability.

Experimental validation via in situ spectroscopy (e.g., DRIFTS, mass spectrometry) and DFT calculations would be required to confirm these hypotheses.

Scientific Research Applications

Agricultural Chemistry

O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate has potential applications as an agricultural chemical, particularly as a pesticide or herbicide. Its structural similarities to other organophosphate compounds suggest it may interact with biological systems, potentially affecting pest populations while requiring thorough risk assessments to evaluate its ecological impact.

Chemical Synthesis

This compound serves as a reagent in organic synthesis, particularly in the formation of phosphonate esters. Its ability to participate in various chemical reactions makes it valuable for synthesizing other complex organophosphorus compounds, which can be utilized in pharmaceuticals and agrochemicals.

Research indicates that this compound may interact with enzymes involved in neurotransmission, similar to other organophosphate compounds. This interaction could lead to significant effects on human health and necessitates further investigation into its biological activities .

A study examining the biological activity of related organophosphate compounds demonstrated that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria. This finding suggests that similar modifications could be explored for this compound to enhance its efficacy as a pesticide or antimicrobial agent .

Case Study 2: Neurotransmitter Interaction

Research has indicated that compounds in the same class as this compound can inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This interaction raises concerns about potential neurotoxic effects and underscores the need for comprehensive risk assessments regarding its use in agriculture and industry .

Mechanism of Action

The mechanism of action of O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target. For example, it may act as an inhibitor of enzymes involved in phosphonate metabolism, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

a. Trichlorfon (O,O-Dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate)

- Structure: Shares the O,O-dimethyl phosphonate backbone but replaces the ethoxyethylphosphinothioyl group with a trichloro-hydroxyethyl moiety.

- Activity : Trichlorfon is a systemic insecticide and acetylcholinesterase inhibitor. Its hydroxyl group facilitates hydrolysis to dichlorvos (a more potent acetylcholinesterase inhibitor) in vivo .

- Metabolism : Rapidly hydrolyzed in mammalian tissues via P-O bond cleavage, contributing to acute neurotoxicity .

- Key Difference : The target compound’s P-S bond and ethoxyethyl group may confer greater hydrolytic stability and altered bioactivity compared to trichlorfon’s P-O bond and chlorine substituents .

b. O-Ethyl S-(2-diethylaminoethyl) methylthiophosphonate

- Structure: Features a thiophosphonate (P=S) group and an aminoethyl side chain.

- Activity: Likely a cholinesterase inhibitor or nerve agent analog due to the aminoethyl group, which enhances binding to neural enzymes .

c. O,O-Dimethyl S-(carbamoylmethyl) phosphorodithioates

- Structure : Contains a dithiophosphate (P=S₂) group and carbamoylmethyl substituent.

- Synthesis : Prepared via sodium carbonate-mediated reactions, similar to methods for dimethyl phosphorodithioates .

- Key Difference : The target compound’s single P-S bond and ethoxyethyl chain may result in lower reactivity and distinct biological targets compared to dithiophosphate derivatives .

Physicochemical Properties

Metabolic and Environmental Behavior

- Target Compound: The P-S bond may slow hydrolysis, leading to environmental persistence.

- Aminoethyl Derivatives: Enzymatic degradation via amidases or oxidases reduces half-life but increases neurotoxic risk .

Toxicity and Regulatory Considerations

- Target Compound: Limited toxicity data available. Regulatory listing under EU REACH (2018) suggests scrutiny due to structural alerts .

- Trichlorfon: Classified as a probable human carcinogen (IARC Group 2B) due to dichlorvos formation .

Biological Activity

O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate is a phosphonate compound that has garnered attention due to its potential biological activities, particularly in relation to its structural analogs and derivatives. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of both phosphonate and thiophosphate groups, which are known to influence biological interactions. The general structure can be represented as follows:

Mechanisms of Biological Activity

Phosphonates and their derivatives often mimic phosphate esters, which allows them to interact with various biological systems. The biological activity of this compound can be attributed to the following mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.

- Cellular Uptake : Phosphonates can be efficiently taken up by cells, facilitating their action as inhibitors of specific biochemical pathways.

- Mimicry of Biological Molecules : The structural similarity to natural phosphates allows these compounds to interfere with normal cellular functions.

Research Findings

Recent studies have highlighted the biological activities associated with this compound and related compounds:

- Inhibitory Effects : Research indicates that phosphonates can effectively inhibit key metabolic enzymes. For instance, dimethyl methyl phosphonate (DMMP), a related compound, has demonstrated significant inhibition of pyruvate dehydrogenase, a critical enzyme in energy metabolism .

- Antitumor Activity : Some phosphonates have exhibited growth inhibitory effects against various tumor cell lines. For example, studies have shown that modifications in the phosphonate structure can enhance cytotoxicity against cancer cells .

- Neurotoxicity : Compounds structurally similar to this compound are known for their neurotoxic effects due to acetylcholinesterase inhibition, raising concerns regarding safety and environmental impact .

Case Studies

- Enzyme Interaction Studies : A study demonstrated that this compound analogs were potent inhibitors of acetylcholinesterase in vitro, suggesting potential applications in neurobiology .

- Cytotoxicity Assessments : In vitro tests on tumor cell lines revealed that certain derivatives of phosphonates could induce apoptosis, highlighting their potential as anticancer agents .

- Environmental Impact Assessments : Investigations into the degradation pathways of DMMP indicated that these compounds could persist in the environment, necessitating further studies on their ecological effects .

Data Tables

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges .

- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to prevent inhalation of volatile byproducts .

- Waste Management : Quench residues with 10% sodium bicarbonate before disposal to neutralize acidic degradation products .

- Emergency Procedures : Have atropine and pralidoxime available to counteract acetylcholinesterase inhibition in case of exposure .

How can researchers resolve contradictions in reaction kinetics data reported across studies?

Advanced Research Question

Discrepancies in activation energies or rate constants often arise from:

- Impurity Effects : Trace moisture or metal ions (e.g., Fe³⁺) can catalyze side reactions. Use Karl Fischer titration to verify solvent dryness and ICP-MS to screen metal content .

- Measurement Techniques : Compare data from isothermal calorimetry (direct heat flow) vs. stopped-flow spectroscopy (rapid kinetics). Reconcile results using Arrhenius plots under identical conditions .

- Theoretical Validation : Apply density functional theory (DFT) to model transition states and identify plausible mechanistic pathways .

What computational methods are suitable for predicting its reactivity in novel environments?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate solvation effects in polar (water) vs. nonpolar (hexane) solvents to predict hydrolysis rates .

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction with biomolecules or oxidants .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with experimental toxicity data to forecast environmental persistence .

How to design experiments to study degradation pathways under environmental conditions?

Advanced Research Question

- Hydrolysis Studies : Use buffered solutions (pH 4–9) at 25–50°C, monitored via LC-MS/MS to detect intermediates like methylphosphonic acid and ethoxyethyl thiol .

- Photolysis : Expose to UV-Vis light (254–365 nm) in a photoreactor; analyze products via high-resolution mass spectrometry (HRMS) for radical-mediated cleavage patterns .

- Microbial Degradation : Employ soil slurry assays with GC-TOF to track metabolite formation (e.g., dimethyl sulfide) .

What strategies isolate reactive intermediates during its synthesis?

Advanced Research Question

- Low-Temperature Trapping : Quench reactions at –78°C (dry ice/acetone) to stabilize intermediates like phosphonothioic acid .

- Chromatography : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water) to separate isomers .

- Crystallography : Grow single crystals via slow evaporation (hexane/ethyl acetate) for X-ray diffraction to confirm intermediate structures .

How to validate analytical methods for detecting trace impurities in this compound?

Advanced Research Question

- Limit of Detection (LOD) : Use signal-to-noise ratios (S/N ≥ 3) in LC-MS/MS with matrix-matched calibration to quantify impurities down to 0.1 ppm .

- Cross-Validation : Compare results from ICP-OES (metals), ion chromatography (anions), and ¹H NMR (organic impurities) to ensure comprehensive profiling .

- Interlaboratory Studies : Participate in round-robin testing with accredited labs to verify method reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.